molecular formula C12H9ClN2O3 B071448 2-((2-Chloro-4-nitrophenoxy)methyl)pyridine CAS No. 179687-79-7

2-((2-Chloro-4-nitrophenoxy)methyl)pyridine

Cat. No. B071448
Key on ui cas rn: 179687-79-7
M. Wt: 264.66 g/mol
InChI Key: GWYKHOLLVPAQFF-UHFFFAOYSA-N
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Patent
US08088766B2

Procedure details

2-(2-Chloro-4-nitro-phenoxymethyl)-pyridine (2.4 g, 9.07 mmol) is suspended in MeOH (30 ml) and treated wet 5% Pt/C (Degussa type, Aldrich, 0.8 g). The flask is flushed with hydrogen gas from a balloon and the reaction mixture is stirred under hydrogen atmosphere until reaction is complete by TLC (ca 2 hours). The reaction mixture is filtered through a Celite plug and the solvent is removed under reduced pressure. The crude product is redissolved in DCM, dried (MgSO4) and concentrated to yield 1.7 g (7.23 mmol, 80%) of the desired product.
Quantity
2.4 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step Two
Name
Quantity
0.8 g
Type
catalyst
Reaction Step Three
Yield
80%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:15]=[C:14]([N+:16]([O-])=O)[CH:13]=[CH:12][C:3]=1[O:4][CH2:5][C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][N:7]=1>CO.[Pt]>[Cl:1][C:2]1[CH:15]=[C:14]([NH2:16])[CH:13]=[CH:12][C:3]=1[O:4][CH2:5][C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][N:7]=1

Inputs

Step One
Name
Quantity
2.4 g
Type
reactant
Smiles
ClC1=C(OCC2=NC=CC=C2)C=CC(=C1)[N+](=O)[O-]
Step Two
Name
Quantity
30 mL
Type
solvent
Smiles
CO
Step Three
Name
Quantity
0.8 g
Type
catalyst
Smiles
[Pt]

Conditions

Stirring
Type
CUSTOM
Details
the reaction mixture is stirred under hydrogen atmosphere until reaction
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The flask is flushed with hydrogen gas from a balloon
CUSTOM
Type
CUSTOM
Details
is complete by TLC (ca 2 hours)
FILTRATION
Type
FILTRATION
Details
The reaction mixture is filtered through a Celite plug
CUSTOM
Type
CUSTOM
Details
the solvent is removed under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
The crude product is redissolved in DCM
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=C(C=CC1OCC1=NC=CC=C1)N
Measurements
Type Value Analysis
AMOUNT: AMOUNT 7.23 mmol
AMOUNT: MASS 1.7 g
YIELD: PERCENTYIELD 80%
YIELD: CALCULATEDPERCENTYIELD 79.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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